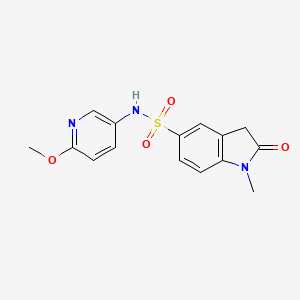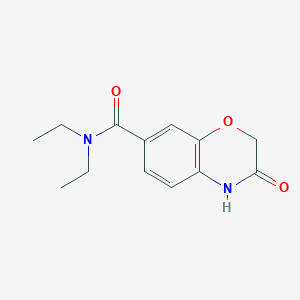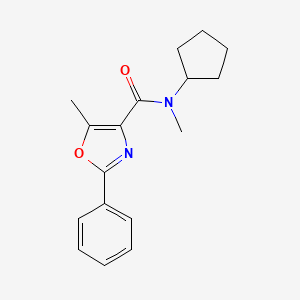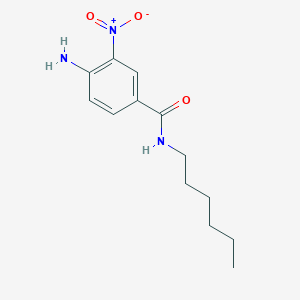
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide, also known as APICA, is a synthetic cannabinoid that has gained interest in scientific research due to its potential therapeutic effects. APICA belongs to the indole class of synthetic cannabinoids and has a similar structure to other compounds in this class, such as JWH-018 and AM-2201.
作用機序
The exact mechanism of action of 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide is not fully understood, but it is believed to act on the cannabinoid receptors in the body. Specifically, 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has a high affinity for the CB1 receptor, which is primarily found in the brain and central nervous system. This binding leads to the activation of signaling pathways that result in the therapeutic effects observed in scientific studies.
Biochemical and Physiological Effects
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in scientific studies. These effects include the modulation of neurotransmitter release, the inhibition of pro-inflammatory cytokines, and the activation of anti-inflammatory pathways. Additionally, 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has been shown to have analgesic effects, which may be related to its ability to modulate pain perception pathways in the body.
実験室実験の利点と制限
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has several advantages for use in scientific research. It is a synthetic compound, which allows for precise control over the dose and purity of the substance. Additionally, 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has been shown to have potent therapeutic effects in various animal models, making it a promising candidate for further study. However, there are also limitations to the use of 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, the safety and toxicity of 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide have not been fully characterized, which could limit its use in human studies.
将来の方向性
There are several future directions for research on 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide. One area of interest is the development of more potent and selective synthetic cannabinoids that target specific pathways in the body. Additionally, further studies are needed to fully understand the safety and toxicity of 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide, which could inform its potential use as a therapeutic agent. Finally, research is needed to determine the potential for 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide to interact with other drugs or substances, which could have important implications for its use in clinical settings.
合成法
The synthesis of 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide involves the reaction of 1-acetylindole with N-phenylpiperazine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide. This method has been reported in several scientific publications and has been optimized for higher yields.
科学的研究の応用
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has been studied for its potential therapeutic effects in various scientific studies. One study found that 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide had anti-inflammatory effects in a mouse model of colitis. Another study reported that 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide had analgesic effects in a rat model of neuropathic pain. These findings suggest that 1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide has potential as a treatment for inflammatory and neuropathic conditions.
特性
IUPAC Name |
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-12(20)19-10-9-13-11-14(7-8-16(13)19)17(21)18-15-5-3-2-4-6-15/h2-8,11H,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUCFEAKEFDISZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-phenyl-2,3-dihydroindole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)

![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![6-Amino-5-[2-[(3,4-dimethoxyphenyl)methyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7471533.png)

![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)


![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)


![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)